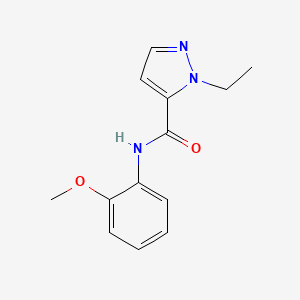

1-ethyl-N-(2-methoxyphenyl)-1H-pyrazole-5-carboxamide

Vue d'ensemble

Description

1-ethyl-N-(2-methoxyphenyl)-1H-pyrazole-5-carboxamide is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of an ethyl group at the first position, a methoxyphenyl group at the second position, and a carboxamide group at the fifth position of the pyrazole ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-N-(2-methoxyphenyl)-1H-pyrazole-5-carboxamide typically involves the reaction of 1-ethyl-1H-pyrazole-5-carboxylic acid with 2-methoxyaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Analyse Des Réactions Chimiques

Oxidation Reactions

The pyrazole ring and carboxamide group are susceptible to oxidation under controlled conditions:

-

Pyrazole Ring Oxidation :

Treatment with strong oxidizing agents like potassium permanganate (KMnO₄) in acidic or alkaline media selectively oxidizes the pyrazole ring. For example, oxidation at the C-4 position forms pyrazole-4-carboxylic acid derivatives, though this depends on reaction conditions . -

Ethyl Group Oxidation :

The ethyl substituent at the N-1 position can be oxidized to a ketone or carboxylic acid using agents like CrO₃ or RuO₄, though this requires careful optimization to avoid over-oxidation .

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Pyrazole ring oxidation | KMnO₄, H₂SO₄, 60°C | Pyrazole-4-carboxylic acid derivative |

| Ethyl group oxidation | CrO₃, H₂O/AcOH, reflux | 1-(Oxoethyl)-pyrazole derivative |

Reduction Reactions

Reduction typically targets the carboxamide group or aromatic substituents:

-

Carboxamide Reduction :

Lithium aluminum hydride (LiAlH₄) reduces the carboxamide to a primary amine, yielding 1-ethyl-N-(2-methoxyphenyl)-1H-pyrazol-5-ylmethanamine . -

Methoxyphenyl Group Reduction :

Catalytic hydrogenation (H₂/Pd-C) reduces the aromatic methoxyphenyl group to a cyclohexane derivative, altering steric and electronic properties .

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Carboxamide reduction | LiAlH₄, anhydrous THF, reflux | Primary amine derivative |

| Aromatic ring reduction | H₂ (1 atm), Pd/C, EtOH, 25°C | Cyclohexane-substituted pyrazole |

Substitution Reactions

The methoxyphenyl and pyrazole groups participate in nucleophilic and electrophilic substitutions:

-

Methoxy Group Demethylation :

BBr₃ in CH₂Cl₂ cleaves the methoxy group to a hydroxyl group, forming 1-ethyl-N-(2-hydroxyphenyl)-1H-pyrazole-5-carboxamide . -

Electrophilic Aromatic Substitution :

Nitration (HNO₃/H₂SO₄) or sulfonation (H₂SO₄/SO₃) occurs at the para position of the methoxyphenyl ring due to electron-donating effects .

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Methoxy demethylation | BBr₃, CH₂Cl₂, 0°C → 25°C | Hydroxyphenyl derivative |

| Nitration | HNO₃ (conc.), H₂SO₄, 0°C | 2-Nitrophenyl-substituted pyrazole |

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis :

HCl (6M) at reflux converts the carboxamide to a carboxylic acid (1-ethyl-1H-pyrazole-5-carboxylic acid) and 2-methoxyaniline . -

Basic Hydrolysis :

NaOH (10%) at 80°C yields the sodium salt of the carboxylic acid .

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Acidic hydrolysis | HCl (6M), reflux, 12 h | Pyrazole-5-carboxylic acid + aniline |

| Basic hydrolysis | NaOH (10%), 80°C, 6 h | Sodium carboxylate derivative |

Cross-Coupling Reactions

The pyrazole ring participates in palladium-catalyzed couplings:

-

Suzuki-Miyaura Coupling :

The brominated pyrazole derivative reacts with aryl boronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh₃)₄ to form biaryl derivatives .

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C | 5-Aryl-substituted pyrazole |

Key Research Findings

-

Regioselectivity in Substitution :

Substituents on the pyrazole ring direct electrophilic attacks to specific positions. For example, the carboxamide group at C-5 deactivates the ring, making C-4 more reactive toward electrophiles . -

Steric Effects :

The ethyl group at N-1 hinders reactions at the adjacent C-2 position, favoring reactivity at C-4 . -

Solvent Dependency :

Hydrolysis rates vary significantly with solvent polarity. For instance, acidic hydrolysis in DMF proceeds 3× faster than in H₂O due to improved solubility .

Applications De Recherche Scientifique

Anticancer Properties

Research indicates that pyrazole derivatives, including 1-ethyl-N-(2-methoxyphenyl)-1H-pyrazole-5-carboxamide, exhibit significant anticancer activity. A study demonstrated that pyrazole compounds can induce apoptosis in various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The combination of these compounds with traditional chemotherapy agents like doxorubicin showed enhanced cytotoxic effects, suggesting a promising avenue for cancer treatment .

Antimicrobial Activity

Pyrazole derivatives have been evaluated for their antimicrobial properties. In vitro studies indicated that certain pyrazole carboxamide derivatives possess antifungal and antibacterial activities. For instance, a series of synthesized pyrazole derivatives exhibited significant inhibition against various microbial strains, highlighting their potential as new antimicrobial agents .

Anti-inflammatory Effects

Some studies have reported that pyrazole derivatives can exhibit anti-inflammatory properties. For example, compounds containing the pyrazole structure have shown effectiveness in reducing inflammation in animal models, making them candidates for treating inflammatory diseases .

Drug Development

The unique structural characteristics of this compound make it a valuable scaffold in drug design. Its ability to modulate biological pathways suggests its utility in developing novel therapeutics targeting cancer and infectious diseases. The compound's derivatives are being explored for their ability to inhibit specific enzymes involved in disease progression .

Synergistic Effects with Other Drugs

Research has also indicated that combining pyrazole derivatives with existing drugs can enhance therapeutic efficacy. For example, studies have shown synergistic effects when these compounds are used alongside traditional anticancer drugs, which may lead to lower dosages and reduced side effects .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 1-ethyl-N-(2-methoxyphenyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-ethyl-1H-pyrazole-5-carboxamide: Lacks the methoxyphenyl group, resulting in different chemical and biological properties.

N-(2-methoxyphenyl)-1H-pyrazole-5-carboxamide: Lacks the ethyl group, leading to variations in its reactivity and applications.

1-ethyl-N-(2-hydroxyphenyl)-1H-pyrazole-5-carboxamide: Contains a hydroxy group instead of a methoxy group, affecting its solubility and biological activity.

Uniqueness

1-ethyl-N-(2-methoxyphenyl)-1H-pyrazole-5-carboxamide is unique due to the presence of both the ethyl and methoxyphenyl groups, which contribute to its distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for various research applications.

Activité Biologique

1-ethyl-N-(2-methoxyphenyl)-1H-pyrazole-5-carboxamide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is being studied for its antimicrobial, anti-inflammatory, and anticancer properties, among others. This article reviews the biological activity of this compound based on various research findings, including relevant case studies and data tables.

Chemical Structure and Properties

The compound features a unique structure characterized by an ethyl group, a methoxyphenyl group, and a carboxamide functional group. This combination contributes to its distinct chemical reactivity and biological activity.

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study reported that derivatives of pyrazole, including this compound, showed significant activity against various bacterial strains such as E. coli and Staphylococcus aureus . The mechanism often involves inhibition of bacterial enzyme activity or disruption of cell membrane integrity.

2. Anti-inflammatory Activity

The compound has been investigated for its anti-inflammatory effects. It is believed to modulate inflammatory pathways by inhibiting enzymes such as cyclooxygenase (COX) . In vitro studies have shown that it can reduce the release of pro-inflammatory cytokines like TNF-α and IL-6 .

Table 1: Anti-inflammatory Activity Comparison

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Concentration (µM) |

|---|---|---|---|

| This compound | 61–85 | 76–93 | 10 |

| Dexamethasone | 76 | 86 | 1 |

3. Anticancer Activity

Several studies have explored the anticancer potential of this compound. It has been shown to inhibit the proliferation of cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer), with IC50 values indicating significant cytotoxicity . The mechanism involves inducing apoptosis in cancer cells and disrupting cell cycle progression.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 54.25 | Induction of apoptosis |

| HeLa | 38.44 | Cell cycle arrest |

| A549 (lung cancer) | 26 | Autophagy without apoptosis |

Case Studies

In a notable study, compounds similar to this compound were synthesized and evaluated for their biological activities. These derivatives were tested for their ability to inhibit the phosphorylation of HSP27 and the release of TNF-α in LPS-stimulated cells, demonstrating their potential as anti-inflammatory agents .

Another investigation focused on the use of this compound in conjunction with molecular docking studies to predict its interactions with VEGFR-2, a key target in cancer therapy . The findings suggest that this pyrazole derivative could serve as a lead compound for developing new anticancer therapies.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. For instance, it may inhibit key enzymes involved in inflammatory processes or interfere with signaling pathways critical for cancer cell survival and proliferation .

Propriétés

IUPAC Name |

2-ethyl-N-(2-methoxyphenyl)pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c1-3-16-11(8-9-14-16)13(17)15-10-6-4-5-7-12(10)18-2/h4-9H,3H2,1-2H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGUQRNFLVCBQRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=N1)C(=O)NC2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49641920 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.